molecular formula C13H19NO2S B5664896 4-(3,5-dimethoxybenzyl)thiomorpholine

4-(3,5-dimethoxybenzyl)thiomorpholine

Cat. No.: B5664896
M. Wt: 253.36 g/mol
InChI Key: KRHUBMQFRIQXCZ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxybenzyl)thiomorpholine is a thiomorpholine derivative featuring a benzyl substituent at the 4-position of the thiomorpholine ring, with methoxy groups at the 3- and 5-positions of the aromatic ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate physicochemical properties such as solubility and bioavailability. The 3,5-dimethoxybenzyl substituent introduces steric bulk and electron-donating effects, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-15-12-7-11(8-13(9-12)16-2)10-14-3-5-17-6-4-14/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHUBMQFRIQXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

4-Benzylthiomorpholine Derivatives

  • Example : 4-Benzylthiomorpholine (lacking methoxy groups).
  • Comparison : The absence of methoxy groups reduces electron-donating effects and lipophilicity. Studies show that methoxy substitutions (e.g., 3,5-dimethoxy) enhance binding to serotonin receptors (e.g., 5-HT1A) due to improved π-π stacking and hydrogen bonding .

4-(4-Methoxybenzyl)thiomorpholine

  • Comparison : A single methoxy group at the 4-position of the benzyl ring results in lower steric hindrance compared to the 3,5-dimethoxy analog. This compound exhibits weaker inhibition of acetylcholinesterase (IC₅₀ = 12 µM vs. 8 µM for 3,5-dimethoxy analog) .

4-(3,4,5-Trimethoxybenzyl)thiomorpholine

  • Comparison : Additional methoxy substitution increases polarity but may reduce membrane permeability. In vitro assays against MCF-7 breast cancer cells show reduced efficacy (IC₅₀ = 25 µM) compared to the 3,5-dimethoxy variant (IC₅₀ = 18 µM), suggesting an optimal balance of substituents .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Bioavailability (%)
4-(3,5-Dimethoxybenzyl)thiomorpholine 2.8 0.45 142–144 65
4-Benzylthiomorpholine 2.1 0.78 98–100 72
4-(4-Methoxybenzyl)thiomorpholine 2.5 0.52 115–117 68
4-(3,4,5-Trimethoxybenzyl)thiomorpholine 3.2 0.28 155–157 58

Data derived from computational models and in vitro assays

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